(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one
Description
(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring fused with a hydrazono group and a methylfuran moiety, which contributes to its unique chemical and biological characteristics.
Properties
IUPAC Name |
(2E)-2-[(E)-3-(5-methylfuran-2-yl)propylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-5-9(16-8)3-2-6-12-14-11-13-10(15)7-17-11/h4-6H,2-3,7H2,1H3,(H,13,14,15)/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFXWOTABHSKM-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC=NN=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CC/C=N/N=C/2\NC(=O)CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one typically involves the condensation of 5-methylfurfural with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its sulfur atom and conjugated hydrazone system. Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the thiazolidinone sulfur to sulfoxide or sulfone derivatives, depending on reaction duration and stoichiometry.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Sulfur oxidation | KMnO₄ | Acidic medium, 0–5°C | Sulfoxide derivative (major product) |
| Hydrazone cleavage | H₂O₂/Fe²⁺ catalyst | Room temperature | Furan-propylidene hydrazine + thiazolidinone acid |
These reactions modify electronic properties, enhancing binding affinity to enzymatic targets in drug design .
Reduction Reactions
Sodium borohydride (NaBH₄) selectively reduces the C=N bond of the hydrazone moiety while preserving the thiazolidinone ring. This yields a saturated hydrazine derivative, which stabilizes the molecule for further functionalization :
| Reaction Site | Reagent | Conditions | Outcome |
|---|---|---|---|
| Hydrazone (C=N) | NaBH₄ | Methanol, 25°C | Saturated hydrazine-thiazolidinone hybrid |
| Exocyclic double bond | H₂/Pd-C | Ethanol, 50°C | Partially reduced furan-propylidene chain |
Reduction products exhibit improved solubility, facilitating pharmacokinetic optimization .
Substitution Reactions
The thiazolidinone nitrogen and sulfur atoms participate in nucleophilic substitutions. Alkyl halides react with the NH group under basic conditions, forming N-alkylated derivatives :
| Position | Reagent | Conditions | Product |
|---|---|---|---|
| N2 nitrogen | Methyl iodide | NaOH, DMF, 60°C | N-methyl-thiazolidinone derivative |
| S1 sulfur | Chloroacetamide | K₂CO₃, acetone, reflux | Thioether-linked acetamide hybrid |
Substitution reactions enable modular modifications for structure-activity relationship (SAR) studies .
Cyclocondensation and Heterocycle Formation
The compound serves as a precursor in one-pot multicomponent reactions. For example, reacting with thioureas and aldehydes under microwave irradiation forms fused thiazolo-triazolone systems :
Reaction Scheme
text(E)-Thiazolidinone + Thiourea + Aldehyde → [2+3] Cyclocondensation → Thiazolo[3,2-b][1,2,4]triazol-6-one derivative
This method, adapted from green chemistry protocols, achieves yields >75% in aqueous media .
Bromination and Dehydrogenation
Regioselective bromination at the furan ring’s methyl group occurs using N-bromosuccinimide (NBS) under radical initiation :
| Reagent | Conditions | Product |
|---|---|---|
| NBS, AIBN | CCl₄, 80°C | 5-(bromomethyl)furan-thiazolidinone hybrid |
Subsequent dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) regenerates the exocyclic double bond, enabling further conjugation .
Biological Activity Modulation via Reactions
Modified derivatives show enhanced antimicrobial and anticancer properties:
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Oxidized sulfoxide derivatives inhibit Staphylococcus aureus growth (MIC = 8 µg/mL) .
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N-alkylated analogs exhibit COX-2 selectivity (IC₅₀ = 0.42 µM) in anti-inflammatory assays .
Reaction Mechanisms and Kinetic Data
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Oxidation : Follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s) with a ΔG‡ of 58 kJ/mol.
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Reduction : Pseudo-first-order kinetics (k = 4.7 × 10⁻⁴ s⁻¹) under excess NaBH₄.
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Strategic modifications via oxidation, reduction, and substitution enable tailored bioactivity, while cyclocondensation expands its utility in heterocyclic synthesis .
Scientific Research Applications
Anticancer Applications
Thiazolidin-4-one derivatives have shown considerable promise in anticancer research. The compound (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one may exhibit similar properties due to its structural characteristics.
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, they may target DNA-interacting pathways or disrupt cellular signaling mechanisms that promote tumor growth .
- Case Studies : A review of various thiazolidin-4-one derivatives indicated significant cytotoxicity against different cancer cell lines. For example, compounds with similar scaffolds have been tested against breast cancer and leukemia cells, showing IC50 values in the micromolar range .
- Synthetic Approaches : Recent advances in synthetic methodologies have facilitated the development of new thiazolidin-4-one derivatives with enhanced anticancer activity. Techniques such as ultrasound-assisted synthesis and green chemistry approaches have been employed to optimize yields and reduce environmental impact .
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives are well-documented, making them candidates for treating bacterial infections.
- Spectrum of Activity : Studies have reported that thiazolidin-4-one derivatives exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent inhibition against strains like Escherichia coli and Staphylococcus aureus .
- Mechanistic Insights : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Case Studies : In one study, a series of synthesized thiazolidin-4-one compounds demonstrated significant antibacterial activity with inhibition rates exceeding 90% against specific bacterial strains .
Other Pharmacological Properties
Beyond anticancer and antimicrobial applications, thiazolidin-4-one derivatives exhibit various other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
- Antioxidant Activity : Thiazolidin-4-one compounds also possess antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic potential in chronic diseases .
- Antitubercular Activity : Research indicates that certain thiazolidin-4-one derivatives can inhibit Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Mechanism of Action
The mechanism of action of (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in microbial metabolism, leading to the disruption of essential cellular processes.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and promoting the release of pro-apoptotic factors.
Modulating Immune Response: The compound may also modulate the immune response, enhancing the body’s ability to fight infections and tumors.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties and share a similar thiazolidinone core structure.
Hydrazones: Compounds like isoniazid and hydralazine contain hydrazono groups and are used as antimicrobial and antihypertensive agents, respectively.
Uniqueness
(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one is unique due to the presence of the methylfuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolidinones and hydrazones, potentially leading to novel applications and therapeutic benefits.
Biological Activity
The compound (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one family, which is known for its diverse biological activities. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR).
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:
These compounds often act through various mechanisms, such as enzyme inhibition and receptor activation, making them valuable in drug development.
Synthesis and Structural Characteristics
The synthesis of (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one typically involves the condensation of hydrazones with thiazolidinone precursors. The presence of the 5-methylfuran moiety is expected to influence the compound's biological properties positively by enhancing lipophilicity and modulating interactions with biological targets.
Antidiabetic Activity
Thiazolidinone derivatives are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. The compound under study may exhibit similar effects, potentially leading to improved glucose uptake and reduced insulin resistance .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that modifications at the 5-position can enhance antibacterial efficacy against resistant strains such as MRSA and E. coli . The compound's structure suggests it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Potential
Thiazolidinones have been extensively studied for their anticancer properties. They are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation . The specific structural features of (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one may enhance its cytotoxicity against different cancer cell lines.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. Key determinants include:
- Substituents at the 2, 3, and 5 positions : These can modulate lipophilicity and interaction with biological targets.
- Aromatic rings : The presence of electron-donating or withdrawing groups can significantly impact activity profiles.
For instance, introducing a methyl group at the 5-position has been associated with increased antimicrobial activity due to enhanced hydrophobic interactions with bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
